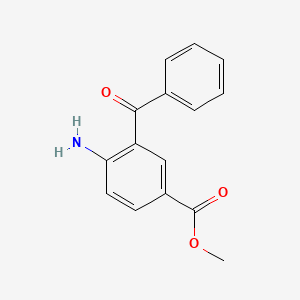

Methyl 4-amino-3-benzoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15(18)11-7-8-13(16)12(9-11)14(17)10-5-3-2-4-6-10/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCAYAZSJAFHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702234 | |

| Record name | Methyl 4-amino-3-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17562-46-8 | |

| Record name | Methyl 4-amino-3-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organic Synthesis Research

In the field of modern organic synthesis, the development of complex molecular architectures from versatile building blocks is a central theme. al-edu.com Methyl 4-amino-3-benzoylbenzoate emerges as a noteworthy scaffold due to the strategic placement of its three distinct functional groups: an amine, a ketone, and an ester. The aminobenzoate moiety is a common structural motif in medicinal chemistry, while the benzophenone (B1666685) core is a well-established photophore and a key component in various synthetic transformations. polyu.edu.hkresearchgate.net

The presence of these groups on a single aromatic ring provides chemists with multiple reaction handles that can be addressed selectively. This multi-functionality allows for the construction of diverse and complex target molecules through sequential or one-pot reactions. The interplay between the electron-donating amino group and the electron-withdrawing benzoyl and ester groups influences the reactivity of the aromatic ring, opening avenues for various substitution reactions. polyu.edu.hk Research into related substituted benzophenones and aminobenzoates highlights their utility in creating libraries of compounds for screening and developing new materials or pharmacologically active agents. smolecule.comacs.orgnih.gov

Significance As a Precursor and Substrate in Advanced Chemical Transformations

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves several key disconnections.

The primary disconnection points are the ester, the amino group, and the benzoyl group.

C-O Ester Disconnection: The methyl ester can be disconnected via a functional group interconversion (FGI), leading back to the corresponding carboxylic acid, 4-amino-3-benzoylbenzoic acid. This suggests a final esterification step in the forward synthesis.

C-N Amine Disconnection: The amino group can be traced back to a nitro group through another FGI. The reduction of a nitro group is a common and efficient way to introduce an amine onto an aromatic ring. This points to 3-benzoyl-4-nitrobenzoic acid as a key intermediate.

C-C Benzoyl Disconnection: The bond between the benzoic acid core and the benzoyl group can be disconnected. This is characteristic of a Friedel-Crafts acylation reaction, which would involve the acylation of a substituted benzoic acid derivative with benzoyl chloride.

This retrosynthetic pathway suggests a forward synthesis starting from a substituted toluene, which is then oxidized, nitrated, acylated, and finally esterified to yield the target molecule. An alternative strategy could involve assembling the benzophenone core first, followed by the introduction of the amino and ester functionalities. For example, starting with a brominated benzophenone precursor allows for subsequent catalytic carbonylation to form the ester. youtube.comgoogle.com

Classical Synthetic Routes to this compound

Traditional synthetic methods rely on a sequence of well-established reactions to build the molecule step-by-step.

Condensation Reactions for Benzoate (B1203000) Core Formation

The formation of the methyl benzoate ester is typically achieved through a condensation reaction. The most common method is the Fischer esterification, where the corresponding carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. sciencemadness.org

The reaction involves the protonation of the carboxylic acid carbonyl group by the catalyst, which makes it more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer and the elimination of a water molecule, the methyl ester is formed. This is an equilibrium process, and often a large excess of the alcohol (methanol) is used to drive the reaction to completion. sciencemadness.org

Another classical approach is the Claisen condensation, which forms a β-keto ester from two ester molecules. libretexts.org While not directly applicable to the final esterification of a pre-existing carboxylic acid, it is a fundamental condensation reaction for building carbon-carbon bonds in ester-containing compounds. libretexts.orgfiveable.me

Table 1: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Conditions | Key Feature |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux | Reversible; requires excess alcohol or removal of water. |

Regioselective Amination Strategies for the Aromatic Ring

Introducing the amino group at the correct position (regioselectively) is crucial. The most common strategy for this is the nitration of the aromatic ring followed by the reduction of the nitro group.

Nitration: The aromatic ring is treated with a mixture of nitric acid and sulfuric acid. The directing effects of the substituents already on the ring determine the position of the incoming nitro group.

Reduction: The resulting nitro-substituted compound is then reduced to an amine. A variety of reducing agents can be used, but a common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. chemicalbook.comchemicalbook.com This method is generally clean and high-yielding.

The order of reactions is critical. For instance, nitrating 3-methylbenzoic acid would lead to 3-methyl-4-nitrobenzoic acid, which upon reduction yields 4-amino-3-methylbenzoic acid. chemicalbook.com This regioselectivity is governed by the electronic and steric effects of the substituents.

Benzoylation Methodologies and Control of Isomer Formation

Introducing the benzoyl group onto the aromatic ring is typically achieved via a Friedel-Crafts acylation reaction. This involves reacting the aromatic substrate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Controlling the position of the benzoylation is a significant challenge due to the presence of multiple substituents. The amino group is a powerful activating, ortho-para director, while the carboxylate/ester group is a deactivating, meta-director.

To achieve the desired 3-benzoyl substitution on a 4-aminobenzoate (B8803810) core, direct benzoylation is problematic. The strong activating effect of the amino group would direct the incoming benzoyl group to the ortho position (position 3), but the reaction can be difficult to control and may lead to side products or N-acylation.

A more controlled approach involves:

Protecting the amino group: The amino group can be acetylated to form an amide (acetamido group). nih.gov This group is still an ortho-para director but is less activating than the free amine, offering better control over the subsequent acylation.

Performing the Friedel-Crafts acylation: The benzoylation is then carried out on the N-protected substrate.

Deprotection: The protecting group is removed to reveal the free amine, yielding the final product.

Careful selection of the reaction sequence and the use of protecting groups are essential to manage the regiochemistry and prevent the formation of unwanted isomers.

Modern and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of less hazardous materials. Catalytic methods, particularly those using transition metals, are at the forefront of these approaches.

Catalytic Synthesis Pathways (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation is a powerful and versatile method for synthesizing esters, including benzoates, from aryl halides or triflates. acs.org This reaction introduces a carbonyl group (CO) into an organic molecule, often with high efficiency and selectivity.

A plausible modern route to this compound using this technology would involve:

Preparation of a Precursor: Synthesizing a precursor molecule such as N-(4-bromo-2-benzoylphenyl)acetamide. This aryl bromide contains the core benzophenone structure and a protected amine.

Carbonylation Reaction: This aryl bromide is then subjected to a palladium-catalyzed carbonylation reaction. The reaction is carried out in the presence of carbon monoxide (CO), methanol (as the nucleophile), a palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂), a ligand (e.g., a phosphine (B1218219) ligand), and a base. google.com

Deprotection: The resulting ester is then deprotected to yield this compound.

This approach avoids the direct and often harsh conditions of classical Friedel-Crafts acylation on a complex substrate. The use of carbon monoxide gas can be hazardous, so modern variations often employ CO surrogates, which are solid or liquid compounds that release CO in situ, making the procedure safer for laboratory-scale synthesis. jst.go.jpnih.gov

Table 2: Example of Palladium-Catalyzed Carbonylation Conditions

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Substrate | Aryl Bromide/Triflate | Source of the aromatic core | researchgate.net |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination | acs.orgnih.gov |

| Ligand | dcpp, Xantphos | Stabilizes the palladium center and tunes reactivity | acs.orgjst.go.jp |

| CO Source | CO gas (1 atm or higher), CO surrogates | Provides the carbonyl group for the ester | jst.go.jprsc.org |

| Nucleophile | Methanol | Forms the methyl ester | google.com |

| Base | Triethylamine, DBU | Neutralizes acid formed during the reaction | jst.go.jp |

| Solvent | Toluene, DMF | Dissolves reactants and facilitates the reaction | jst.go.jp |

This catalytic method represents a more elegant and often higher-yielding strategy for assembling the target molecule, showcasing the advancement of synthetic organic chemistry. bohrium.com

Flow Chemistry Applications in this compound Synthesis

There is no available research describing the application of flow chemistry for the synthesis of this compound. This continuous processing technique, known for its advantages in safety, efficiency, and scalability, has not been publicly reported in connection with this molecule.

Solvent-Free and Environmentally Benign Protocols

Similarly, the scientific literature lacks any mention of solvent-free or other environmentally benign synthetic routes to produce this compound. The development of "green" chemistry protocols, which aim to reduce or eliminate the use and generation of hazardous substances, does not appear to have been a focus of published research for this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Without established synthetic methods, there is a corresponding absence of studies on the optimization of reaction conditions. Research into factors such as temperature, pressure, catalyst choice, and reaction time to improve the yield and purity of this compound has not been found.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A comparative analysis of the efficiency of different synthetic routes is not possible due to the lack of published synthesis data. Consequently, metrics such as atom economy, which measure the efficiency of a chemical process in terms of how much of the reactants become part of the final product, cannot be calculated or compared for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Amino 3 Benzoylbenzoate

Reactions Involving the Ester Functionality of Methyl 4-amino-3-benzoylbenzoate

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the carboxylic acid moiety of the molecule.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. While specific studies on the transesterification of this compound are not prevalent, the reactivity is analogous to other methyl benzoates. For instance, related ester compounds are known to undergo transesterification to form different esters. smolecule.combeilstein-journals.org The general mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl, followed by the elimination of methanol.

Catalysts play a crucial role in these transformations. For similar reactions, organo-f-complexes have been explored as catalysts. For example, thorium complexes have shown activity in tandem proton transfer esterification reactions. rsc.org

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-3-benzoylbenzoic acid, can be achieved under either acidic or basic conditions (saponification). The kinetics of these reactions are influenced by temperature, pH, and the presence of other substituents on the benzene (B151609) ring.

Studies on the hydrolysis and saponification of various methyl benzoates in high-temperature water provide significant insights. psu.edursc.org For methyl p-aminobenzoate, a structurally related compound, hydrolysis in high-temperature water (250–300 °C) has been reported. psu.edursc.org Saponification using a dilute alkaline solution, such as 2% potassium hydroxide (B78521), proceeds readily at lower temperatures (200 °C) and can lead to quantitative yields of the corresponding carboxylate salt. psu.edursc.org The high temperature enhances the nucleophilicity of the dilute alkaline solution. psu.edursc.org

It is important to control reaction conditions, as undesired side reactions can occur. For instance, in some cases, harsh conditions can lead to hydrolysis of the ester during a synthesis or workup procedure. google.com The hydrolysis of related 2-benzoylbenzoate esters can be achieved under basic conditions. acs.org

Table 1: Saponification/Hydrolysis of Substituted Methyl Benzoates in High-Temperature Water psu.edu

| Ester | Conditions | Time (h) | Conversion (%) | Product(s) |

| Methyl p-aminobenzoate | 2% KOH, 200°C | 0.5 | 100 | p-aminobenzoic acid |

| Methyl p-aminobenzoate | H₂O, 250°C | 2 | 30 | p-aminobenzoic acid |

| Methyl p-aminobenzoate | H₂O, 300°C | 0.5 | 100 | p-aminobenzoic acid, Aniline, p-aminophenol |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200°C | 0.5 | 100 | 2,4,6-trimethylbenzoic acid |

This data is for analogous compounds and serves to illustrate the expected reactivity.

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In the case of this compound, this would yield (4-amino-3-benzoylphenyl)methanol. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion to form an aldehyde, which is then immediately reduced further to the alcohol. libretexts.org It is noteworthy that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The benzoyl ketone group would also likely be reduced to a secondary alcohol under these conditions. smolecule.com

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent further reduction of the resulting aldehyde. libretexts.org This would produce 4-amino-3-benzoylbenzaldehyde.

Reactivity of the Amino Group in this compound

The primary aromatic amino group is a key site of reactivity, allowing for a wide range of transformations, including acylation, sulfonylation, and diazotization.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. For example, reacting this compound with acetyl chloride would produce Methyl 4-(acetylamino)-3-benzoylbenzoate. A similar process is used to prepare methyl N-butyryl-4-amino-3-methylbenzoate from o-toluidine (B26562) and butyryl chloride. google.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide, Methyl 4-(p-tolylsulfonamido)-3-benzoylbenzoate.

The primary aromatic amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide variety of functional groups onto the aromatic ring. The diazotization reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). researchgate.net

For this compound, this reaction would yield the corresponding diazonium salt, Methyl 3-benzoyl-4-(diazonium)benzoate chloride. This intermediate can then undergo various transformations:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by fluorine is achieved by heating the corresponding tetrafluoroborate (B81430) salt.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous solution yields the corresponding phenol.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. researchgate.net

A synthesis route for a related compound, starting from Methyl 4-amino-3-methyl-benzoic acid methyl ester, involves treatment with sodium nitrite in sulfuric acid to form the diazonium salt as an intermediate for further reaction.

Condensation Reactions with Carbonyl Compounds

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-nitrogen double bond. rjptonline.orglibretexts.org The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration. libretexts.org

The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate which then eliminates a molecule of water to yield the imine. emory.edu The rate and success of the reaction can be influenced by the nature of the carbonyl compound. Aromatic aldehydes, for instance, are common substrates in Schiff base formation. rjptonline.orgnih.gov

While specific studies on the condensation of this compound are not extensively documented, the reactivity of the amino group is expected to be comparable to other anilines. For example, 4-aminobenzoic acid has been shown to react with various aldehydes and ketones, including acetaldehyde, benzaldehyde, and acetone, to form the corresponding Schiff bases. rjptonline.org Similarly, 4-aminoantipyrine (B1666024) condenses with substituted benzaldehydes to yield Schiff base analogues. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Inferred from rjptonline.orglibretexts.orgnih.gov |

| 4-Aminobenzoic Acid | Acetaldehyde, Benzaldehyde | Schiff Base (Imine) | rjptonline.org |

| 4-Aminoantipyrine | Substituted Benzaldehydes | Schiff Base (Imine) | nih.gov |

Transformations of the Benzoyl Group within this compound

The benzoyl group, with its carbonyl functionality, is a site for a variety of chemical transformations, including reductions, nucleophilic additions, and reactions at the alpha-carbon.

Carbonyl Reductions and Derivatization

The ketone of the benzoyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For instance, the photoreduction of the closely related 4-benzoylbenzoate has been studied, indicating the susceptibility of the benzoyl ketone to reduction. sci-hub.seresearchgate.net In a different context, the reduction of a nitro group to an amine in a molecule also containing a benzoyl ketone was achieved using Pd/C and hydrogen gas, suggesting that the benzoyl ketone is stable under these specific conditions. emory.edu This highlights the potential for chemoselective reductions in molecules with multiple reducible functional groups.

Nucleophilic Additions to the Ketone

The electrophilic carbon of the benzoyl ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. mnstate.eduyoutube.comambeed.com The reaction of this compound with a Grignard reagent would be expected to proceed at the benzoyl ketone. However, the presence of the amino group and the methyl ester could lead to side reactions, as Grignard reagents are also strong bases and can react with acidic protons or the ester functionality.

Another important class of nucleophilic addition is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone to form an alkene. libretexts.orgmasterorganicchemistry.com This reaction would replace the carbonyl oxygen of the benzoyl group with a carbon-carbon double bond, offering a route to olefinic derivatives of this compound.

Alpha-Substitution Reactions Adjacent to the Carbonyl

Alpha-substitution reactions, such as alpha-halogenation, typically occur at the carbon atom adjacent to a carbonyl group that possesses at least one hydrogen atom. libretexts.orgyoutube.comlibretexts.org In the case of this compound, the benzoyl group is a diaryl ketone and lacks any alpha-hydrogens on the benzoyl ring side. Therefore, alpha-substitution reactions at this position are not possible.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzoate ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome dictated by the electronic nature of the existing substituents.

In electrophilic aromatic substitution, the amino group is a strong activating group and is ortho-, para-directing. Conversely, the benzoyl and methyl ester groups are deactivating, meta-directing groups. stackexchange.comgrabmyessay.comaiinmr.comrsc.org The powerful activating and directing effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it. Specifically, the position ortho to the amino group and meta to the benzoyl group (C-5) would be the most likely site of electrophilic attack. A classic example of electrophilic aromatic substitution is the nitration of methyl benzoate, which yields methyl 3-nitrobenzoate. grabmyessay.comaiinmr.comrsc.orgmiracosta.edu

Nucleophilic aromatic substitution (SNAr) on the benzoate ring is less likely. The amino group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. scribd.com For SNAr to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, such as nitro groups, in positions ortho and/or para to a good leaving group. scribd.comresearchgate.net

Metal-Mediated and Cross-Coupling Reactions Involving this compound

The structure of this compound makes it and its derivatives suitable substrates for various metal-mediated and cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For these reactions to take place, a halo-derivative of this compound would typically be required. A relevant example is the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate, where a bromo-substituted precursor is reacted with carbon monoxide and methanol in the presence of a palladium catalyst. google.com This demonstrates the feasibility of palladium-catalyzed carbonylation on a similar molecular framework.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds. researchgate.netresearchgate.netbeilstein-journals.org A halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents. The Heck reaction, another palladium-catalyzed process, couples an organohalide with an alkene. researchgate.net

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an organohalide, again catalyzed by palladium. While this compound already possesses an amino group, this reaction could be envisioned on a di-halogenated derivative to introduce a second amino functionality.

| Reaction Type | Typical Substrates | Catalyst/Reagents | Product | Reference |

| Palladium-catalyzed Carbonylation | Organohalide, Carbon Monoxide, Alcohol | Palladium Catalyst | Carboxylic Acid Ester | google.com |

| Suzuki-Miyaura Coupling | Organohalide, Boronic Acid | Palladium Catalyst, Base | Biaryl/Aryl-alkene | researchgate.netresearchgate.netbeilstein-journals.org |

| Heck Reaction | Organohalide, Alkene | Palladium Catalyst, Base | Substituted Alkene | researchgate.net |

| Buchwald-Hartwig Amination | Organohalide, Amine | Palladium Catalyst, Base | Aryl Amine | Inferred from general principles |

Investigation of Reaction Mechanisms and Intermediates

A comprehensive review of available scientific literature did not yield specific studies focused on the detailed reaction mechanisms and intermediates of this compound. While this compound is noted as a potential intermediate in the synthesis of complex pharmaceutical molecules, dedicated mechanistic investigations detailing its formation pathways and the transient species involved are not extensively reported in the public domain.

For instance, the synthesis of Telmisartan from methyl 4-amino-3-methylbenzoate involves its initial acylation, followed by nitration and subsequent reduction of the nitro group to an amine. This amine then undergoes cyclization to form a benzimidazole (B57391) derivative. While intermediates are formed at each of these stages, the specific mechanistic details, such as the nature of transition states or the isolation and characterization of all transient intermediates for reactions involving a benzoyl-substituted analogue like this compound, are not available in the reviewed literature.

Further investigation into the chemical reactivity of benzophenone (B1666685) derivatives and substituted aminobenzoates could provide theoretical insights into the potential reaction mechanisms. However, without specific experimental studies on this compound, any discussion on its reaction mechanisms and intermediates would be speculative and fall outside the scope of this fact-based article.

Therefore, a detailed section on the investigation of reaction mechanisms and intermediates for this compound, complete with data tables and specific research findings, cannot be provided at this time due to the absence of dedicated research in the available scientific literature.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Benzoylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 4-amino-3-benzoylbenzoate, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals in this compound. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, COSY spectra would show correlations between the aromatic protons on both the benzoate (B1203000) and benzoyl rings, allowing for the assignment of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu By identifying which protons are attached to which carbons, the HSQC spectrum simplifies the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for establishing the connectivity between different functional groups. For instance, an HMBC correlation would be expected between the protons of the amino group and the neighboring aromatic carbons, as well as between the methoxy (B1213986) protons and the ester carbonyl carbon.

| Technique | Purpose | Information Gained for this compound |

| COSY | Identifies coupled protons (¹H-¹H) | Establishes the connectivity of aromatic protons on both rings. |

| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C) | Assigns specific protons to their attached carbon atoms. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations | Confirms the overall structure by linking the benzoyl group, the amino group, and the methyl ester to the central benzene (B151609) ring. |

Conformational Studies via NOESY and Dynamic NMR

While COSY, HSQC, and HMBC establish the covalent bonding framework, other NMR techniques can provide insights into the three-dimensional arrangement of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the protons of the benzoyl group and the protons on the main benzoate ring, providing information about the rotational orientation of the benzoyl substituent.

Dynamic NMR: This involves recording NMR spectra at different temperatures to study conformational changes that are rapid on the NMR timescale. ucl.ac.uk For this molecule, variable temperature NMR could be used to investigate the rotation around the single bond connecting the benzoyl group to the benzoate ring.

Solvent Effects and Intermolecular Interactions Probed by NMR

The chemical shifts of protons, particularly those involved in hydrogen bonding like the amino (-NH₂) protons, can be sensitive to the solvent environment. ucl.ac.uk Running NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can provide evidence for intermolecular interactions. pitt.educarlroth.com In a hydrogen-bond accepting solvent like DMSO-d₆, the amino proton signals would be expected to shift downfield compared to a less interactive solvent like CDCl₃, indicating hydrogen bonding between the solute and the solvent. ucl.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com Both techniques are complementary and offer a molecular fingerprint. americanpharmaceuticalreview.com

For this compound, the key functional groups and their expected vibrational frequencies are:

Amino (-NH₂) group: Asymmetric and symmetric N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The position and broadening of these bands can indicate the extent of hydrogen bonding. up.ac.za

Carbonyl (C=O) groups: Two distinct carbonyl stretching bands would be expected. The ester carbonyl (in the methyl benzoate moiety) typically appears at a higher wavenumber (around 1720 cm⁻¹) compared to the ketone carbonyl (of the benzoyl group), which would be expected around 1680 cm⁻¹.

Aromatic C-H and C=C bonds: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. mdpi.com

The presence of hydrogen bonding, both intramolecular (between the amino group and the adjacent benzoyl carbonyl) and intermolecular, can be inferred from shifts in the vibrational frequencies of the involved groups, particularly the N-H and C=O stretches. up.ac.za

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. rsc.orgmeasurlabs.com For this compound (C₁₅H₁₃NO₃), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

Furthermore, by analyzing the fragmentation patterns in the mass spectrum, the structural connectivity of the molecule can be corroborated. Common fragmentation pathways for this molecule might include:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the benzoyl group (-C₆H₅CO).

Loss of the entire ester group (-COOCH₃).

These fragmentation patterns provide valuable pieces of the structural puzzle, confirming the presence and connectivity of the different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. up.ac.zalibretexts.org Molecules with conjugated π systems, like this compound, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). up.ac.za

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its extended π-system, which includes both aromatic rings and the carbonyl groups. The presence of the amino group, an electron-donating group, and the benzoyl group, an electron-withdrawing group, extends the conjugation and typically results in a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to simpler, unconjugated aromatic compounds. up.ac.za Any shifts in these absorption bands can also be indicative of hydrogen bonding. up.ac.za

| Spectroscopic Technique | Information Obtained |

| High-Resolution NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity of atoms, 3D structure, and intermolecular interactions. |

| Vibrational Spectroscopy (FT-IR, Raman) | Identification of functional groups and analysis of hydrogen bonding. |

| High-Resolution Mass Spectrometry (HRMS) | Precise elemental composition and structural confirmation through fragmentation. |

| UV-Vis Spectroscopy | Information on electronic transitions and the extent of π-conjugation. |

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

Crystal Packing and Supramolecular Interactions

Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor, while the carbonyl and ester groups act as acceptors. This facilitates the formation of robust hydrogen-bonding networks, a common feature in aminobenzophenones. nih.gov For instance, interactions such as N-H···O are anticipated to be significant in the crystal lattice of this compound. In related structures, such as 4-(dimethylamino)pyridinium (B8497252) 4-aminobenzoate (B8803810) dihydrate, N-H···O and O-H···O hydrogen bonds create a three-dimensional network. researchgate.net The formation of nanostructures in aminobenzophenones, driven by intermolecular hydrogen bonds like N-H···O, has also been observed. nih.gov

π-Interactions: The aromatic rings of the benzophenone (B1666685) core are expected to participate in π-π stacking and C-H···π interactions. These weaker interactions play a crucial role in stabilizing the crystal packing. In many substituted crystalline benzophenones, C-H···π and π-π interactions are relevant, alongside other weak hydrogen bonds like C-H···O. bohrium.com

Role of Substituents: The nature and position of substituents on the benzophenone scaffold significantly influence the supramolecular assembly. In the case of this compound, the interplay between the amino, benzoyl, and methyl benzoate moieties will determine the specific packing motif. Studies on other benzophenone derivatives have shown that even subtle changes in substitution can lead to different packing arrangements. bohrium.combgu.ac.il

A study on covalently modified isoniazid (B1672263) with benzophenone derivatives revealed that the benzophenone modifiers could sterically mask functional groups, thereby influencing intermolecular interactions. wits.ac.za This suggests that the bulky benzoyl group in this compound could similarly influence the participation of the adjacent amino group in hydrogen bonding.

Interactive Table of Expected Supramolecular Interactions in this compound:

| Interacting Groups (Donor/Acceptor) | Interaction Type | Expected Role in Crystal Packing |

| Amino group (-NH₂) / Carbonyl group (C=O) | N-H···O Hydrogen Bond | Primary interaction for forming chains or sheets. |

| Amino group (-NH₂) / Ester group (-COOCH₃) | N-H···O Hydrogen Bond | Secondary interaction contributing to the 3D network. |

| Phenyl Ring / Phenyl Ring | π-π Stacking | Stabilization of the crystal lattice through aromatic interactions. |

| C-H bonds / Phenyl Ring | C-H···π Interaction | Further stabilization of the packing arrangement. |

| C-H bonds / Carbonyl or Ester Oxygen | Weak C-H···O Hydrogen Bond | Fine-tuning of the molecular conformation and packing. |

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzophenone derivatives. bgu.ac.ilresearchgate.netnih.gov Although no specific polymorphism studies on this compound have been reported, the prevalence of polymorphism in this class of compounds suggests that it is a strong possibility.

Research has shown that different polymorphs of benzophenone derivatives can arise from variations in crystal packing rather than significant changes in the molecular conformation itself. bgu.ac.ilresearchgate.net This is often due to the limited conformational freedom of the benzophenone scaffold. bgu.ac.ilresearchgate.net For example, dimorphs of 4-hydroxybenzophenone (B119663) and 4-(dimethylamino)benzophenone, as well as trimorphs of 4,4′-dimethylbenzophenone, have been identified and structurally characterized. bgu.ac.ilresearchgate.netnih.gov The lattice energies of these polymorphs are often very similar, indicating that multiple packing arrangements can be thermodynamically accessible. bgu.ac.ilresearchgate.netnih.gov

The potential for polymorphism in this compound would be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. These factors can direct the self-assembly process towards different, stable or metastable, crystalline forms. The existence of multiple polymorphs can have significant implications for the physicochemical properties of the compound.

Interactive Table of Known Polymorphic Benzophenone Derivatives:

| Compound | Number of Polymorphs | Key Structural Differences |

| 4-Hydroxybenzophenone | Dimorphs | Differences in packing, with almost identical interplanar orientations. bgu.ac.ilresearchgate.netnih.gov |

| 4-(Dimethylamino)benzophenone | Dimorphs | Primarily differences in crystal packing. bgu.ac.ilresearchgate.netnih.gov |

| 4,4′-Dimethylbenzophenone | Trimorphs | Variations in packing, leading to different crystal systems (trigonal, orthorhombic, monoclinic). researchgate.net |

| 2-Fluoro-4′-hydroxybenzophenone | Concomitant Dimorphs | Conformational flexibility with respect to the carbonyl and phenyl groups. bohrium.com |

| 2-Chloro-5-nitrobenzophenone | Concomitant Dimorphs | Conformational flexibility with respect to the carbonyl and phenyl groups. bohrium.com |

Computational and Theoretical Chemistry Studies on Methyl 4 Amino 3 Benzoylbenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the molecule's stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. Density Functional Theory (DFT) is a popular and effective method for this purpose. chemrevlett.comscialert.netresearchgate.net For Methyl 4-amino-3-benzoylbenzoate, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy. This process would reveal the spatial arrangement of the amino, benzoyl, and methyl benzoate (B1203000) groups, including the twist angle between the two phenyl rings of the benzophenone (B1666685) core, which is a critical factor in determining the molecule's electronic and steric properties. researchgate.net However, specific DFT studies providing the optimized ground state geometry for this compound are not found in the current body of scientific literature.

Molecular Orbital Analysis (HOMO-LUMO Energies)

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. chemrevlett.comacs.orgufms.br A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution. This would help in predicting the most likely sites for electrophilic and nucleophilic attack. Despite the common application of this analysis to similar molecules, specific HOMO-LUMO energy data for this compound is not available in published research. researchgate.netchemrevlett.com

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no experimental or theoretical data has been found.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the amino group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. Such a map provides a visual guide to the molecule's reactivity and intermolecular interactions. However, published ESP maps specifically for this compound have not been identified.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction involving this compound proceeds, computational chemists would first identify the transition state (TS) structure for a given reaction. The TS is the highest energy point along the reaction pathway. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS correctly connects the desired species. This type of analysis is crucial for understanding reaction mechanisms, such as the acylation of the amino group or electrophilic substitution on the aromatic rings. researchgate.netlookchem.com Currently, there are no published studies that report on the transition state identification or IRC analysis for reactions involving this compound.

Activation Energy Calculations

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is the energy difference between the reactants and the transition state. Calculating the activation energy is essential for predicting reaction rates and understanding the feasibility of a chemical transformation. For instance, a computational study could compare the activation energies for different potential reactions of this compound to predict which reaction is more likely to occur under specific conditions. Despite the importance of this parameter, no published computational studies have reported the activation energies for reactions of this compound.

Table 2: Hypothetical Activation Energy Data for a Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| N-Alkylation | Data not available | Data not available |

| Electrophilic Aromatic Substitution | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental or theoretical data has been found.

Conformational Analysis and Potential Energy Surfaces

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d) basis set, are commonly employed to explore the potential energy surface (PES) of substituted benzophenones. conicet.gov.ar The PES is a map of the molecule's energy as a function of its geometry. By systematically changing the key dihedral angles, a potential energy curve can be generated, revealing the low-energy conformers (minima on the PES) and the transition states for rotation (saddle points on the PES). researchgate.net

For benzophenone itself, the most stable conformation is non-planar, with the two phenyl rings twisted out of the plane of the carbonyl group to alleviate steric hindrance. The introduction of substituents, as in this compound, significantly influences the preferred conformation. The amino (-NH₂) group and the benzoyl group are ortho to each other on one ring, while the methyl ester (-COOCH₃) group is para to the amino group.

Steric Effects: The bulky benzoyl group ortho to the amino group will cause significant steric strain, likely forcing the benzoyl phenyl ring to adopt a large dihedral angle with respect to the first phenyl ring.

Electronic Effects: The amino group is a strong electron-donating group, while the benzoyl and methyl ester groups are electron-withdrawing. These electronic interactions can affect bond lengths and angles, as well as the rotational barrier around the C-C bonds. rsc.org Studies on other substituted benzophenones have shown a correlation between the electronic nature of the substituents (as measured by Hammett constants) and the resulting dihedral angles. conicet.gov.ar

Intramolecular Hydrogen Bonding: Although not as prominent as in ortho-hydroxybenzophenones, the potential for weak intramolecular interactions involving the amino group's hydrogens and the carbonyl oxygen of the benzoyl or ester group could influence the conformational landscape.

The final predicted stable conformers would represent a balance of these competing steric and electronic factors. A theoretical study would typically yield data similar to that presented in Table 1.

Table 1: Theoretical Geometrical Parameters for a Hypothetical Stable Conformer of this compound

| Parameter | Description | Predicted Value | Method |

| τ₁ (C-C-C=O) | Dihedral angle of the substituted phenyl ring | 30° - 40° | B3LYP/6-31G(d) |

| τ₂ (C-C-C=O) | Dihedral angle of the benzoyl phenyl ring | 40° - 50° | B3LYP/6-31G(d) |

| Rotational Barrier | Energy required to rotate one phenyl ring | 2 - 4 kcal/mol | B3LYP/6-31G(d) |

Note: This table is illustrative, based on typical values for substituted benzophenones, and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While gas-phase calculations are fundamental, the behavior of this compound in a solution is critical for practical applications. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including the explicit interactions between a solute and solvent molecules. diva-portal.orgnih.gov

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. scm.com This provides a detailed movie of molecular motion, allowing for the analysis of:

Solvent Shell Structure: How solvent molecules (e.g., water, ethanol (B145695), chloroform) arrange themselves around the solute molecule. The polar amino and ester groups are expected to form hydrogen bonds with protic solvents.

Conformational Dynamics: How the molecule flexes and rotates between different conformations in solution. The solvent can stabilize certain conformers over others, shifting the conformational equilibrium compared to the gas phase.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

Another approach to study solvent effects is using implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In this method, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally less expensive than explicit MD simulations and is effective for calculating how the bulk properties of a solvent affect the solute's stability and electronic properties. semanticscholar.org For this compound, PCM calculations could predict how its conformational preferences and dipole moment change in solvents of varying polarity, as illustrated in Table 2.

Table 2: Predicted Solvent Effects on the Dipole Moment of this compound using an Implicit Solvation Model

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Model |

| Gas Phase | 1 | ~3.5 D | B3LYP/6-31G(d) |

| Chloroform | 4.8 | ~4.5 D | PCM/B3LYP/6-31G(d) |

| Ethanol | 24.5 | ~5.2 D | PCM/B3LYP/6-31G(d) |

| Water | 80.1 | ~5.5 D | PCM/B3LYP/6-31G(d) |

Note: This table is illustrative and shows the expected trend of increasing dipole moment with solvent polarity. The values are hypothetical.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are invaluable for interpreting experimental spectra and can often predict spectroscopic properties before a molecule is synthesized.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretches of the amino group, the C=O stretches of the ketone and ester groups, and various C-H and C-C vibrations from the aromatic rings. Comparing the calculated spectrum with an experimental one can help confirm the structure and identify specific conformers. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govimist.ma The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). nih.gov For this compound, such calculations would predict the chemical shifts for the aromatic protons, the amino protons, and the methyl protons, as well as for all the carbon atoms in the molecule. These predictions are highly sensitive to the molecule's 3D structure and can be used to distinguish between different isomers or conformers.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net The calculation would identify the key electronic transitions, such as n → π* and π → π* transitions, and their corresponding wavelengths (λ_max) and oscillator strengths (intensities). For this molecule, transitions involving the benzophenone chromophore are expected to be prominent. The solvent can also be included in these calculations to predict solvatochromic shifts (changes in λ_max with solvent polarity).

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Computational Method |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | B3LYP/6-31G(d) |

| IR | C=O Stretch (Ketone) | ~1660 cm⁻¹ | B3LYP/6-31G(d) |

| IR | C=O Stretch (Ester) | ~1720 cm⁻¹ | B3LYP/6-31G(d) |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | GIAO-B3LYP/6-31G(d) |

| ¹³C NMR | Carbonyl Carbons | 165 - 195 ppm | GIAO-B3LYP/6-31G(d) |

| UV-Vis | π → π* Transition (λ_max) | 280 - 340 nm | TD-DFT/PCM |

Note: This table provides expected ranges for key spectroscopic features based on the functional groups present. It is for illustrative purposes only.

Derivatization and Functionalization Strategies for Methyl 4 Amino 3 Benzoylbenzoate

Synthesis of Methyl 4-amino-3-benzoylbenzoate Derivatives with Modified Ester Groups

The ester group in this compound is a prime target for modification through reactions such as hydrolysis and transesterification. These transformations alter the solubility, reactivity, and other physicochemical properties of the parent molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-benzoylbenzoic acid. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water, followed by acidification. The resulting carboxylic acid provides a new functional handle for further derivatization, such as amidation reactions.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling point alcohol, such as ethanol (B145695) or isopropanol (B130326), can yield the corresponding ethyl or isopropyl ester. beilstein-journals.org This strategy is useful for tuning the lipophilicity of the molecule. The reaction of spiroindane-1,3-diones with alcohols like methanol, n-butanol, and isopropanol can lead to the formation of various 2-benzoylbenzoate esters, demonstrating the feasibility of this modification. acs.org

Table 1: Examples of Ester Modifications

| Original Functional Group | Reagent | Product Functional Group | Reaction Type |

|---|---|---|---|

| Methyl Ester | NaOH, H₂O then H⁺ | Carboxylic Acid | Hydrolysis |

| Methyl Ester | Ethanol, H⁺ or Base | Ethyl Ester | Transesterification |

| Methyl Ester | Isopropanol, H⁺ or Base | Isopropyl Ester | Transesterification |

Functionalization of the Amino Group: Amides, Ureas, and Imine Derivatives

The primary amino group on the benzene (B151609) ring is a key site for a variety of functionalization reactions, enabling the synthesis of amides, ureas, and imines.

Amide Synthesis: The amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For instance, reaction with butyric acid chloride can yield N-butyryl-4-amino-3-methyl-methyl benzoate (B1203000). google.com Direct amidation with carboxylic acids is also possible using coupling agents. diva-portal.orgorganic-chemistry.org These reactions are fundamental in creating a diverse range of amide derivatives. researchgate.net

Urea Derivatives: Urea derivatives can be synthesized by reacting the amino group with isocyanates or by using phosgene (B1210022) or its equivalents to form an intermediate isocyanate, which is then reacted with another amine. nih.gov An alternative, milder approach involves the aminolysis of phenyl carbamates in a solvent like dimethyl sulfoxide. google.com The synthesis of ureas can also be achieved through the Lossen rearrangement of hydroxamic acids in the presence of amines. organic-chemistry.orgorganic-chemistry.org These methods provide access to a wide array of both symmetrical and unsymmetrical ureas. researchgate.net

Imine (Schiff Base) Formation: The primary amino group can condense with aldehydes or ketones to form imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The formation of imines introduces a C=N double bond, which can be a key structural element in various chemical frameworks.

Table 2: Functionalization of the Amino Group

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| Acyl Chloride/Anhydride | Amide | Acylation |

| Carboxylic Acid + Coupling Agent | Amide | Amidation |

| Isocyanate | Urea | Nucleophilic Addition |

| Phenyl Carbamate + Amine | Urea | Aminolysis |

| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

Modifications of the Benzoyl Moiety: Oximes, Hydrazones, and Substitutions on the Phenyl Ring

The benzoyl group offers further opportunities for derivatization, particularly at the carbonyl carbon and on the associated phenyl ring.

Oxime and Hydrazone Formation: The ketone of the benzoyl group can react with hydroxylamine (B1172632) to form an oxime. wikipedia.org This reaction provides a route to compounds with a C=N-OH functionality. Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate) yields hydrazones. researchgate.netnih.gov These hydrazone derivatives can exhibit interesting biological properties and serve as intermediates for synthesizing heterocyclic compounds. mdpi.com

Substitutions on the Phenyl Ring: The phenyl ring of the benzoyl group can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. For instance, nitration or halogenation would likely occur at the meta-position relative to the carbonyl group, which is deactivating. These substitutions allow for the introduction of a variety of functional groups onto this part of the molecule.

Table 3: Modifications of the Benzoyl Moiety

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| Hydroxylamine | Oxime | Condensation |

| Hydrazine/Hydrazine Derivatives | Hydrazone | Condensation |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted Phenyl | Electrophilic Aromatic Substitution |

| Halogenating Agent (e.g., Br₂/FeBr₃) | Halo-substituted Phenyl | Electrophilic Aromatic Substitution |

Ring Annulation and Heterocycle Formation Based on this compound Scaffold

The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

The presence of an amino group ortho to a benzoyl group can be exploited in condensation reactions to form heterocycles. For example, reaction with α-haloketones or related reagents can lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives. Furthermore, derivatives of the amino group, such as amides or ureas, can participate in cyclization reactions to form fused pyrimidinones (B12756618) or other related heterocyclic structures. The synthesis of various benzo-fused N-heterocycles often involves the cyclization of ortho-substituted anilines. organic-chemistry.org Similarly, the synthesis of thiazole (B1198619) β-amino acids can be achieved through the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia. farmaciajournal.com

Non Clinical Applications and Research Frontiers of Methyl 4 Amino 3 Benzoylbenzoate

Analytical Chemistry Research Applications (excluding bio-analysis or human samples)[11],[12],

Chromatographic Reference Standard Development

No information was found regarding the development or use of Methyl 4-amino-3-benzoylbenzoate as a chromatographic reference standard.

Reagent in Chemo-Sensors Research (non-biological detection)

No information was found regarding the use of this compound as a reagent in chemo-sensors research for non-biological detection.

Conclusion and Future Research Directions

Summary of Key Research Findings on Methyl 4-amino-3-benzoylbenzoate

Direct research dedicated exclusively to this compound is exceptionally scarce in current scientific literature. Consequently, a summary of its specific properties and activities cannot be compiled from direct experimental evidence. However, its core structure, the aminobenzophenone scaffold, is the subject of extensive research, providing a strong basis for predicting its potential areas of interest.

The aminobenzophenone framework is a cornerstone in medicinal chemistry, serving as a valuable synthon for a wide array of heterocyclic compounds with diverse biological activities. Derivatives of 2-aminobenzophenone, for example, are precursors to pharmaceuticals such as anti-inflammatory agents, and are investigated for their potential as antimitotic and antitumor agents. Research has shown that the introduction of an amino group to the benzophenone (B1666685) structure can be crucial for biological activity, such as inhibiting tubulin polymerization. Furthermore, 4-aminobenzophenone (B72274) derivatives have been identified as potent anti-inflammatory agents through the inhibition of p38 MAP kinase.

In the realm of materials science, aminobenzophenones are well-established as effective photoinitiators. These compounds, particularly in combination with a co-initiator, are used in bimolecular photoinitiating systems for the UV-curing of polymers in coatings, inks, and adhesives. The benzophenone moiety absorbs UV light, while the amino group can act as a hydrogen donor to initiate the polymerization of ethylenically unsaturated compounds like acrylates.

Given this context, this compound is a molecule of significant latent potential, bridging the well-established utility of aminobenzophenones in both medicinal chemistry and polymer science.

Unexplored Research Avenues and Challenges

The primary challenge surrounding this compound is the fundamental lack of research. Its synthesis, physical and chemical properties, and potential applications are entirely unexplored territories.

Key Challenges:

Regioselective Synthesis: A significant hurdle is the development of an efficient and regioselective synthetic route. A standard Friedel-Crafts acylation on methyl 4-aminobenzoate (B8803810) would likely result in a mixture of products or be inhibited due to the interaction between the amino group and the Lewis acid catalyst. Devising a method to reliably install the benzoyl group at the C-3 position is a primary synthetic challenge.

Basic Characterization: The compound lacks a complete profile of its basic physicochemical properties. Data on its melting point, solubility in various solvents, and comprehensive spectroscopic analyses (NMR, IR, MS, UV-Vis) are not available in the literature. This information is a prerequisite for any further investigation.

Unexplored Research Avenues:

Biological Activity Screening: Drawing from the extensive research on related aminobenzophenones, a crucial unexplored avenue is the systematic screening of this compound for biological activity. Its potential as an anticancer, anti-inflammatory, antimicrobial, or CNS-active agent is unknown.

Materials Science Applications: The molecule's potential as a specialized monomer or photoinitiator has not been investigated. Its bifunctional nature (amino and ester groups) makes it a candidate for creating novel polymers, while the aminobenzophenone core suggests potential photoactivity.

Potential for Novel Synthetic Methodologies

The absence of an established synthesis for this compound presents an opportunity for developing novel chemical methodologies. Several plausible strategies can be proposed based on known organic reactions.

Protected Friedel-Crafts Acylation: A viable route could involve the protection of the highly activating amino group of a methyl 4-aminobenzoate precursor, for instance as an acetanilide. This modification would deactivate the amine, preventing interference with the Lewis acid catalyst and helping to direct the incoming benzoyl group. The benzoylation would be followed by a deprotection step to yield the final product. This multi-step approach is a common strategy for managing reactive functional groups in aromatic substitutions.

Synthesis from Pre-functionalized Precursors: An alternative approach would be to start with a benzene (B151609) ring that already contains the desired substitution pattern. For example, a synthesis could commence from 4-amino-3-halobenzoic acid. After esterification, the halide could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, or a carbonylation reaction to introduce the benzoyl moiety. Syntheses of other aminobenzophenones have been achieved by reacting substituted 2-aminobenzonitriles with Grignard reagents, suggesting that organometallic additions to nitrile or carboxylate precursors are a feasible pathway.

**Modern One-Pot and Rearrangement Reactions

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-3-benzoylbenzoate, and what reaction conditions optimize yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting methyl 4-bromobenzoate derivatives with benzoylated amines under anhydrous conditions. Key steps include:

- Step 1 : Activation of the bromine substituent using a catalyst (e.g., Pd for cross-coupling).

- Step 2 : Benzoylation of the amino group using benzoyl chloride in the presence of a base (e.g., triethylamine).

- Step 3 : Purification via column chromatography (hexane/EtOH gradients) to isolate the product.

Optimize yield (≥85%) by maintaining reflux conditions (80–100°C) and inert atmosphere (N₂/Ar) . For analogs, triazine-based coupling (e.g., using trichlorotriazine) has also been effective .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ ~6.8–8.2 ppm, multiplet), and amino protons (δ ~5.5–6.5 ppm, broad). Overlapping signals may occur due to steric hindrance near the benzoyl group .

- IR : Strong absorption bands for ester C=O (~1720 cm⁻¹), benzoyl C=O (~1680 cm⁻¹), and N–H stretch (~3350 cm⁻¹) .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in methanol and analyze lattice parameters (e.g., monoclinic P21/n symmetry, β ≈ 96.7°) .

Q. What are the stability considerations for storing this compound under different conditions?

- Methodological Answer : Store at 2–8°C in amber glass vials under anhydrous conditions to prevent hydrolysis of the ester group. Purity (>98%) and stability are confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light or humidity, which may degrade the benzoyl moiety .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃) on the benzoyl ring reduce nucleophilic attack at the ester carbonyl, while electron-donating groups (e.g., –OCH₃) enhance reactivity. Quantify substituent effects via Hammett σ constants or DFT calculations (B3LYP/6-31G* basis set). For example, trifluoromethyl analogs show reduced coupling efficiency in Suzuki-Miyaura reactions due to decreased electron density .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the compound’s minimized 3D structure (optimized with Gaussian09). Validate binding poses via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Key interactions include hydrogen bonding with the amino group and π-π stacking of the benzoyl ring .

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Purity Verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .

- Assay Consistency : Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. SPR). Adjust for solvent effects (DMSO tolerance <1% v/v).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .

- For advanced studies, combine experimental data with computational modeling to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.